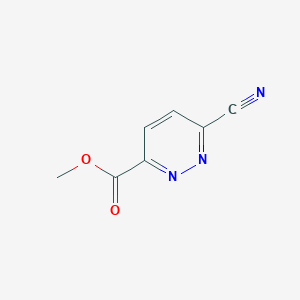![molecular formula C17H22N2O3 B1529142 Benzyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1630906-94-3](/img/structure/B1529142.png)
Benzyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
Overview
Description
Benzyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate is a chemical compound with the linear formula C16H22N2O3 . It is available from various suppliers for research purposes .
Molecular Structure Analysis
The InChI code for Benzyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate is 1S/C17H24N2O2/c20-16(21-14-15-6-2-1-3-7-15)19-12-9-17(10-13-19)8-4-5-11-18-17/h1-3,6-7,18H,4-5,8-14H2 . This code provides a detailed representation of the molecule’s structure.Scientific Research Applications
Synthesis and Chemical Properties
- Microwave-Assisted Solid-Phase Synthesis : The compound is utilized in the microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles. This process involves the annulation of primary amines with resin-bound bismesylates, facilitated by α-methyl benzyl carbamate resin linkers for cleavage under mildly acidic conditions (Macleod et al., 2006).
Biological Activity and Potential Therapeutic Applications
- Antihypertensive Properties : A study found that certain 1-oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives demonstrated significant antihypertensive activity in spontaneously hypertensive rats, predominantly due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
- Bioactivity in Treatment of Various Disorders : 1,9-Diazaspiro[5.5]undecanes show potential in treating obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).
Pharmacological Research
- CCR5 Antagonists : Research on 3,9-diazaspiro[5.5]undecane and undeca-2-one CCR5 antagonists demonstrated their potential as antiviral agents with significant potency and selectivity (Yang et al., 2009).
- GABA Type A Receptor Antagonists : Certain 3,9-diazaspiro[5.5]undecane-based compounds have been studied as potent competitive GABA Type A receptor antagonists with implications for peripheral GABAAR inhibition, offering a platform for exploring their immunomodulatory potential (Bavo et al., 2021).
Chemical Synthesis and Analysis
- Synthesis of Nitrogen-Containing Spiro Heterocycles : The compound was used in the synthesis of diazaspiro[5.5]undecane derivatives via double Michael addition reactions, proving efficient in yielding high-purity products in the absence of catalysts (Aggarwal et al., 2014).
Electrochemical Studies
- Redox Behaviour Analysis : A study on 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones revealed insights into their redox behavior in non-aqueous media, identifying key products and proposing mechanisms for the processes involved (Abou-Elenien et al., 1991).
Safety and Hazards
The safety data sheet (SDS) for Benzyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate provides extensive safety precautions. These include keeping the product away from heat/sparks/open flames/hot surfaces, avoiding contact with air and water due to possible violent reactions and flash fires, and handling under inert gas .
properties
IUPAC Name |
benzyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-15-17(7-4-10-18-15)8-11-19(12-9-17)16(21)22-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDIDLMVLFRIDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201148112 | |
| Record name | 2,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 1-oxo-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1630906-94-3 | |
| Record name | 2,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 1-oxo-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 1-oxo-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,5S,6r)-6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1529060.png)







![6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B1529076.png)

![2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine](/img/structure/B1529080.png)

